5-Nonanone, 4-hydroxy-
Description
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Structure
3D Structure
Properties
CAS No. |
89393-09-9 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-hydroxynonan-5-one |
InChI |
InChI=1S/C9H18O2/c1-3-5-7-9(11)8(10)6-4-2/h8,10H,3-7H2,1-2H3 |
InChI Key |
IABSAARXCAQGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCC)O |
Origin of Product |
United States |
Contextualization Within the Hydroxyketone Class of Organic Compounds
4-Hydroxy-5-nonanone, also known as 4-hydroxynonan-5-one, is an organic molecule characterized by the presence of both a hydroxyl (-OH) group and a ketone (C=O) group. Specifically, it is classified as a β-hydroxyketone (beta-hydroxyketone) because the hydroxyl group is located on the carbon atom beta to the carbonyl carbon. This structural arrangement is fundamental to its chemical behavior and is a common motif in organic chemistry.
β-hydroxy carbonyl compounds are notable intermediates in various synthetic pathways. fiveable.me They are typically formed through aldol (B89426) condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. fiveable.meorganic-chemistry.org This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. In the case of 4-hydroxy-5-nonanone, it could hypothetically be formed from the aldol addition of the enolate of 5-nonanone (B165733) with an appropriate electrophile, or through the reaction between butanal and the enolate of 2-pentanone.
The reactivity of β-hydroxyketones is significantly influenced by the presence of both the hydroxyl and carbonyl functional groups. fiveable.me A characteristic reaction of these compounds is dehydration, where a molecule of water is eliminated to form an α,β-unsaturated ketone. fiveable.mepatsnap.com This reaction is often promoted by either acidic or basic conditions and can sometimes occur under the same conditions as the initial aldol condensation. patsnap.com
For context, the physical properties of the parent ketones, 4-nonanone (B1580890) and 5-nonanone, are well-documented and provide a baseline for understanding the physical characteristics of their hydroxylated derivative.
Table 1: Physicochemical Properties of Parent Ketones
| Property | 4-Nonanone | 5-Nonanone |
|---|---|---|
| CAS Number | 4485-09-0 epa.gov | 502-56-7 nih.gov |
| Molecular Formula | C₉H₁₈O epa.gov | C₉H₁₈O nih.gov |
| Molecular Weight | 142.24 g/mol epa.gov | 142.24 g/mol nih.gov |
| Boiling Point | Not specified | 186-187 °C chemsynthesis.com |
| Density | Not specified | 0.82 g/mL chemsynthesis.com |
| Melting Point | Not specified | -50 °C chemsynthesis.com |
Interdisciplinary Research Significance of 4 Hydroxy 5 Nonanone
Chemo-Synthetic Routes to 4-Hydroxy-5-Nonanone
Chemical synthesis provides a direct and often scalable route to 4-hydroxy-5-nonanone. These methods typically rely on well-established organic reactions that allow for the precise construction of the carbon skeleton and the introduction of the required functional groups.
Targeted Functional Group Interconversions in 4-Hydroxy-5-Nonanone Synthesis
The synthesis of 4-hydroxy-5-nonanone can be achieved through various functional group interconversions. ub.edufiveable.meic.ac.ukimperial.ac.uk One plausible and effective strategy is the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comyoutube.com Specifically, a crossed aldol reaction between pentanal and butanone could yield the desired carbon backbone and functional groups. The reaction would involve the formation of an enolate from butanone, which would then act as a nucleophile, attacking the carbonyl carbon of pentanal. Subsequent workup would provide 4-hydroxy-5-nonanone.
Another viable approach involves the Grignard reaction. fiveable.me This would entail the reaction of an appropriate Grignard reagent, such as butylmagnesium bromide, with a protected α-hydroxy aldehyde derived from pentanal. The Grignard reagent would add to the aldehyde carbonyl, and subsequent deprotection would yield 4-hydroxy-5-nonanone.
Furthermore, the oxidation of a corresponding diol, nonane-4,5-diol, can also serve as a synthetic route. Selective oxidation of the secondary alcohol at the 5-position while leaving the alcohol at the 4-position intact would yield the target compound. This selective oxidation can be challenging but may be achieved using specific oxidizing agents under controlled reaction conditions.
A highly relevant example is the stereoselective total synthesis of (4SR,5RS)-5-hydroxy-4-methyl-3-heptanone, a structurally similar pheromone known as sitophilure. scispace.com This synthesis was accomplished through the addition of the lithium enolate of 2-methyl-2-trimethylsilyloxy-3-pentanone to propionaldehyde, followed by the addition of ethyllithium (B1215237) and oxidative cleavage with periodic acid. scispace.com A similar strategy could be adapted for 4-hydroxy-5-nonanone, as detailed in the table below.
Table 1: Proposed Chemo-Synthetic Reactions for 4-Hydroxy-5-Nonanone
| Reaction Type | Reactants | Reagents | Product |
| Crossed Aldol Reaction | Pentanal, Butanone | Base (e.g., NaOH, LDA) | 4-Hydroxy-5-nonanone |
| Grignard Reaction | Butylmagnesium bromide, Protected α-hydroxy-pentanal | Diethyl ether, Acidic workup | 4-Hydroxy-5-nonanone |
| Selective Oxidation | Nonane-4,5-diol | Mild oxidizing agent (e.g., PCC, Swern oxidation) | 4-Hydroxy-5-nonanone |
| Sitophilure Synthesis Analogy | Lithium enolate of 2-trimethylsilyloxy-3-hexanone, Propionaldehyde | Ethyllithium, Periodic acid | 4-Hydroxy-5-nonanone |
Stereoselective and Asymmetric Synthesis of 4-Hydroxy-5-Nonanone Enantiomers
The synthesis of specific enantiomers of 4-hydroxy-5-nonanone is of significant interest, as stereochemistry often dictates biological activity. Asymmetric synthesis methods aim to produce a single enantiomer in high purity. nih.gov
One powerful strategy is the asymmetric aldol reaction, which utilizes chiral auxiliaries or catalysts to control the stereochemical outcome. nih.govyoutube.com For instance, using a chiral proline-derived catalyst can facilitate the enantioselective reaction between an aldehyde and a ketone. nih.gov This approach could be applied to the synthesis of either the (R)- or (S)-enantiomer of 4-hydroxy-5-nonanone by selecting the appropriate enantiomer of the catalyst.
Another important technique is the kinetic resolution of a racemic mixture of 4-hydroxy-5-nonanone. d-nb.infomdpi.commdpi.com This can be achieved using enzymes, most notably lipases, which selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. d-nb.infomdpi.com For example, lipase (B570770) B from Candida antarctica (CALB) is a widely used biocatalyst for the resolution of chiral alcohols and could potentially be employed for this purpose. acs.org
Furthermore, the asymmetric reduction of a prochiral diketone, such as nonane-4,5-dione, can yield enantiomerically enriched 4-hydroxy-5-nonanone. This can be accomplished using chiral reducing agents or, more sustainably, through biocatalytic reduction using specific ketoreductases. researchgate.netresearchgate.net These enzymes often exhibit high stereoselectivity, providing access to either enantiomer depending on the enzyme chosen.
A relevant example is the first stereoselective total synthesis of Marliolide, a natural product containing a γ-hydroxy-γ-lactone moiety. The synthesis involved key stereoselective steps, including a Sharpless asymmetric dihydroxylation, to establish the required stereocenters. nih.gov While the target is a lactone, the principles of controlling stereochemistry in a related acyclic precursor are applicable.
Biocatalytic and Chemoenzymatic Approaches for 4-Hydroxy-5-Nonanone Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can perform complex transformations under mild conditions, often with excellent stereocontrol. acs.org
Enzymatic Pathways and Biotransformations Leading to 4-Hydroxy-5-Nonanone
The enzymatic hydroxylation of a suitable precursor is a promising route for the synthesis of 4-hydroxy-5-nonanone. Cytochrome P450 monooxygenases are a superfamily of enzymes known for their ability to hydroxylate a wide range of substrates, including aliphatic hydrocarbons. nih.govuq.edu.aunih.govacs.orgjst.go.jp An engineered P450 enzyme could potentially be designed to selectively hydroxylate 5-nonanone at the C-4 position.
Aldo-keto reductases (AKRs) are another class of enzymes that could be employed for the stereoselective synthesis of 4-hydroxy-5-nonanone. nih.gov These enzymes catalyze the reduction of diketones to hydroxy ketones. By starting with nonane-4,5-dione, different AKRs could be used to produce either the (R)- or (S)-enantiomer of the target compound with high enantiomeric excess. nih.gov
Furthermore, hydrolases, particularly lipases, can be used in the kinetic resolution of racemic 4-hydroxy-5-nonanone, as mentioned previously. This chemoenzymatic approach combines a chemical synthesis of the racemate with an enzymatic resolution step to obtain the desired enantiomer. d-nb.infoacs.org
Table 2: Potential Enzymatic Reactions for 4-Hydroxy-5-Nonanone Synthesis
| Enzyme Class | Reaction Type | Substrate | Product |
| Cytochrome P450 Monooxygenase | Hydroxylation | 5-Nonanone | 4-Hydroxy-5-nonanone |
| Aldo-Keto Reductase | Asymmetric Reduction | Nonane-4,5-dione | (R)- or (S)-4-Hydroxy-5-nonanone |
| Lipase | Kinetic Resolution | Racemic 4-Hydroxy-5-nonanone | Enantiomerically enriched 4-Hydroxy-5-nonanone and its acylated counterpart |
Microbial Fermentation Strategies for 4-Hydroxy-5-Nonanone Synthesis in Clostridium phytofermentans Systems
Clostridium phytofermentans is an anaerobic bacterium known for its ability to ferment a wide variety of plant-based carbohydrates into biofuels, primarily ethanol. wikipedia.orgnih.govnih.govdsmz.de Its genome encodes a vast array of enzymes involved in carbohydrate metabolism and the production of various fermentation products. nih.gov
However, based on currently available scientific literature, there is no evidence to suggest that Clostridium phytofermentans produces 4-hydroxy-5-nonanone as a secondary metabolite. The known metabolic pathways of this organism are primarily geared towards the degradation of complex polysaccharides and their conversion into simple alcohols and acids. nih.govnih.gov The synthesis of a C9 hydroxy ketone is not a known feature of its metabolism.
While microbial fermentation is a powerful tool for the production of various chemicals, including secondary metabolites, the targeted production of 4-hydroxy-5-nonanone would likely require significant metabolic engineering. mdpi.com This could involve the introduction of heterologous genes encoding enzymes capable of performing the necessary synthetic steps, such as a P450 monooxygenase for the hydroxylation of 5-nonanone or an aldo-keto reductase for the asymmetric reduction of a diketone precursor. The native metabolic pathways of a suitable host organism, potentially even C. phytofermentans due to its robust nature, would need to be engineered to provide the necessary precursors and cofactors for these enzymatic reactions.
Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 5 Nonanone
Reaction Pathways Involving the Ketone Moiety of 4-Hydroxy-5-Nonanone
The ketone's carbonyl group is a primary site for nucleophilic addition reactions. Due to the electronegativity of the oxygen atom, the carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles.
Key msu.edureaction pathways for the ketone moiety include:
Nucleophilic Addition: Strong nucleophiles like organometallic reagents (e.g., Grignard reagents, organolithium compounds) can attack the carbonyl carbon to form tertiary alcohols. Similarly, hydride reagents lead to the formation of diols, a reaction further explored in section 3.4.
Formation of Imines and Related Compounds: The ketone can react with ammonia (B1221849) or primary amines to form imines, also known as Schiff bases. React msu.eduion with hydroxylamine (B1172632) produces oximes, while hydrazines yield hydrazones. These reactions are typically reversible and acid-catalyzed.
Acetal and Ketal Formation: In the presence of an alcohol and an acid catalyst, 4-hydroxy-5-nonanone can form a ketal. This reaction is often used as a protective strategy for the ketone group during other chemical transformations.
The msu.edufollowing table summarizes potential reactions at the ketone functional group.
| Reaction Type | Reagent(s) | Product Type |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Ketal Formation | Alcohol (R-OH), Acid Catalyst | Ketal |
| Imine Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone |
Transformations of the Hydroxyl Group in 4-Hydroxy-5-Nonanone
The secondary hydroxyl group at the C4 position is also a key site for chemical modification. Common transformations include oxidation, esterification, and etherification.
Oxidation: Oxidation of the secondary alcohol can yield a diketone, specifically 4,5-nonanedione. This transformation is further discussed in section 3.4.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. These reactions are typically catalyzed by acids or bases.
Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can convert the hydroxyl group into an ether.
The table below outlines some of the primary transformations involving the hydroxyl group.
| Reaction Type | Reagent(s) | Product Type |
| Esterification | Carboxylic Acid (R-COOH) / Acyl Halide (R-COCl) | Ester |
| Etherification | Alkyl Halide (R-X), Base | Ether |
| Oxidation | Oxidizing Agent (e.g., PCC, Swern) | Diketone |
Intramolecular Cyclization and Rearrangement Mechanisms of 4-Hydroxy-5-Nonanone
The proximate positioning of the hydroxyl and ketone groups in 4-hydroxy-5-nonanone, a γ-hydroxy ketone, facilitates intramolecular reactions, leading to cyclic products or molecular rearrangements.
Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbonyl carbon. This intramolecular nucleophilic addition results in the formation of a cyclic hemiketal. Given that the hydroxyl group is at the γ-position relative to the ketone, a five-membered ring is formed. This structure is a substituted tetrahydrofuran, specifically 2-butyl-2-methyltetrahydrofuran-5-ol. This cyclization is a reversible equilibrium, with the position of the equilibrium depending on reaction conditions such as temperature and pH. Acid acs.orgorganic-chemistry.orgor base catalysis can facilitate this process.
Re nih.govarrangement Mechanisms: Alpha-hydroxy ketones (or acyloins) are known to undergo a characteristic isomerization known as the α-ketol rearrangement. This wikipedia.orgorganicreactions.orgd-nb.inforesearchgate.netnih.govreaction, which can be induced by acid, base, or heat, involves a 1,2-migration of an alkyl or aryl group. In th wikipedia.orgorganicreactions.orgd-nb.inforesearchgate.netnih.gove case of 4-hydroxy-5-nonanone, this would involve the migration of either the propyl group from C4 to C5 or the butyl group from C5 to C4.
The rearrangement is reversible, and the equilibrium generally favors the more thermodynamically stable isomer. For a wikipedia.orgorganicreactions.orgcyclic ketols like 4-hydroxy-5-nonanone, the energy difference between the reactant and the rearranged product may not be substantial unless one of the alkyl groups has specific stabilizing or destabilizing features.
The proposed mechanism under basic conditions involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by the 1,2-shift of an adjacent alkyl group to the carbonyl carbon, forming a new carbon-carbon bond and a new enolate intermediate, which is then protonated to yield the isomeric α-hydroxy ketone.
Oxidative and Reductive Transformations of 4-Hydroxy-5-Nonanone
The presence of both an oxidizable secondary alcohol and a reducible ketone allows for a range of oxidative and reductive transformations.
Oxidative Reactions: Selective oxidation of the secondary hydroxyl group in 4-hydroxy-5-nonanone would yield the corresponding diketone, 4,5-nonanedione. Common reagents for the oxidation of secondary alcohols to ketones include chromate-based reagents, or milder methods such as Swern or Dess-Martin oxidation. More aggressive oxidation could lead to cleavage of the carbon-carbon bond between the functional groups. The oxidation of α-hydroxy ketones can sometimes lead to rearranged or condensed products. Vario nih.govus methods exist for the α-hydroxylation of ketones, which is the reverse of the oxidation of the hydroxyl group in this molecule.
Re organic-chemistry.orgyoutube.comductive Reactions: Reduction of the ketone moiety in 4-hydroxy-5-nonanone leads to the formation of a diol, specifically nonane-4,5-diol. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These msu.educhemguide.co.uk reagents deliver a hydride ion to the carbonyl carbon, which upon protonation yields the alcohol.
Due msu.educhemguide.co.ukto the presence of the existing stereocenter at C4 (assuming the starting material is enantiomerically enriched) and the creation of a new stereocenter at C5 upon reduction, diastereomeric diol products can be formed. The stereochemical outcome of the reduction can often be influenced by the directing effect of the adjacent hydroxyl group, especially when using specific reagents. This is known as substrate-controlled diastereoselective reduction. For instance, chelation-controlled reductions, where the reducing agent coordinates to both the hydroxyl and ketone oxygens, can lead to high selectivity for one diastereomer. The r youtube.comeduction of aldehydes and ketones generally leads to primary and secondary alcohols, respectively.
The libretexts.orgfollowing table summarizes the primary oxidative and reductive transformations.
| Transformation | Reagent(s) | Product |
| Oxidation | PCC, Swern Oxidation, Dess-Martin Periodinane | 4,5-Nonanedione |
| Reduction | NaBH₄, LiAlH₄ | Nonane-4,5-diol |
Stereochemistry and Stereoisomerism of 4 Hydroxy 5 Nonanone
Chiral Center Configuration and Diastereomeric Relationships in 4-Hydroxy-5-Nonanone
The molecular structure of 4-hydroxy-5-nonanone contains two chiral centers, which are carbon atoms bonded to four different groups. These are located at the C4 and C5 positions. The C4 atom is bonded to a hydroxyl group, a hydrogen atom, a propyl group, and the rest of the ketone molecule. The C5 atom is bonded to a butyl group, a hydrogen atom, the carbonyl group, and the C4 carbon with its hydroxyl group. The presence of two distinct chiral centers means that 4-hydroxy-5-nonanone can exist as 2^2 = 4 possible stereoisomers. libretexts.org
These four stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. chemistrysteps.com The diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. libretexts.org The configuration of each chiral center is designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. chemistrysteps.comwikipedia.org
The four stereoisomers of 4-hydroxy-5-nonanone are:
(4R, 5R)-4-hydroxy-5-nonanone
(4S, 5S)-4-hydroxy-5-nonanone
(4R, 5S)-4-hydroxy-5-nonanone
(4S, 5R)-4-hydroxy-5-nonanone
The pairs (4R, 5R) and (4S, 5S) are enantiomers of each other. Similarly, the pair (4R, 5S) and (4S, 5R) are also enantiomers. The relationship between any other pairing, such as (4R, 5R) and (4R, 5S), is diastereomeric. libretexts.org
Table 1: Stereoisomers of 4-Hydroxy-5-Nonanone and their Relationships
| Stereoisomer Configuration | Relationship to (4R, 5R) |
| (4S, 5S) | Enantiomer |
| (4R, 5S) | Diastereomer |
| (4S, 5R) | Diastereomer |
Enantiomeric Excess Determination and Separation Methodologies for 4-Hydroxy-5-Nonanone
Determining the enantiomeric excess (ee) of a sample of 4-hydroxy-5-nonanone is crucial for understanding its stereochemical purity. Several analytical techniques can be employed for this purpose.
Enantiomeric Excess Determination:
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers. nih.govresearchgate.netresearchgate.net A chiral stationary phase (CSP) is used, which interacts differently with each enantiomer, leading to different retention times.
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent or a chiral solvating agent can induce chemical shift differences between the protons or carbons of the enantiomers, allowing for their quantification.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The magnitude of the CD signal can be proportional to the enantiomeric excess. nih.gov
Separation Methodologies:
The separation of the stereoisomers of 4-hydroxy-5-nonanone can be achieved through various methods:
Chiral Column Chromatography: As with the analytical techniques, preparative-scale chiral HPLC or GC can be used to isolate individual stereoisomers. researchgate.netresearchgate.net
Fractional Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture of the hydroxyketone with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.net
Table 2: Methodologies for Enantiomeric Excess Determination and Separation
| Methodology | Principle | Application |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Determination and Separation |
| NMR with Chiral Additives | Formation of transient diastereomeric complexes with different magnetic environments. | Determination |
| Circular Dichroism | Differential absorption of circularly polarized light. | Determination |
| Fractional Crystallization | Formation of diastereomeric salts with different solubilities. | Separation |
| Enzymatic Resolution | Stereoselective enzymatic reaction. | Separation |
Role of 4 Hydroxy 5 Nonanone in Biological and Biochemical Pathways
Occurrence and Metabolism of 4-Hydroxy-5-Nonanone in Microorganisms
Detailed studies on the natural occurrence and specific metabolic pathways of 4-hydroxy-5-nonanone in microorganisms are not extensively documented. However, the metabolism of structurally related compounds has been observed in various microbial species. For instance, the degradation of anthropogenic chemicals by microbes isolated from contaminated soils often involves the evolution of new metabolic pathways to break down novel compounds. nih.gov This suggests that microorganisms possess the metabolic plasticity to potentially metabolize 4-hydroxy-5-nonanone, should it be present in their environment.
Research into the degradation of steroids, such as testosterone, by bacteria like Comamonas testosteroni, reveals complex enzymatic pathways involving hydroxylation and ring cleavage. researchgate.net While not directly involving 4-hydroxy-5-nonanone, these pathways demonstrate the capability of microorganisms to hydroxylate and further process ketone-containing molecules.
Furthermore, the biosynthesis of flavor compounds in yeast, such as 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone in Saccharomyces cerevisiae, involves the enzymatic modification of precursor molecules. nih.gov This highlights the existence of enzymatic machinery in microorganisms capable of producing hydroxylated ketones, though specific evidence for 4-hydroxy-5-nonanone is lacking.
Enzymatic Systems Catalyzing 4-Hydroxy-5-Nonanone Formation or Degradation, including C-C Ligase Activity
Specific enzymatic systems that catalyze the formation or degradation of 4-hydroxy-5-nonanone have not been explicitly characterized in the scientific literature. The search for C-C ligase activity directly associated with 4-hydroxy-5-nonanone has not yielded specific results.
However, studies on related compounds provide insights into the types of enzymes that could potentially act on 4-hydroxy-5-nonanone. For example, the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone, a key strawberry flavor compound, is catalyzed by an enone oxidoreductase in the plant Fragaria x ananassa. researchgate.net In yeast, an aldehyde reductase is involved in the synthesis of 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone. nih.gov These enzymes act on unsaturated precursors, and it is conceivable that similar oxidoreductases could be involved in the synthesis or degradation of 4-hydroxy-5-nonanone from a corresponding unsaturated ketone or its reduction to a diol.
The degradation of various chemicals by microorganisms often involves monooxygenases and hydrolases. nih.gov For instance, the degradation of pentachlorophenol (B1679276) (PCP) is initiated by a PCP hydroxylase, a flavin monooxygenase. nih.gov Such enzymes could potentially hydroxylate a nonanone precursor to form 4-hydroxy-5-nonanone.
Intermediacy of 4-Hydroxy-5-Nonanone in Complex Biosynthetic Routes
There is currently no direct evidence in the reviewed literature to suggest that 4-hydroxy-5-nonanone serves as a key intermediate in well-established, complex biosynthetic routes in the same way that other molecules have been identified. For instance, (2S,4S)-4-hydroxyarginine is a known intermediate in the biosynthesis of anatoxin-a(s). rsc.org
While the synthesis of pheromone components like (4R,6S,7R)-7-Hydroxy-4,6-dimethyl-3-nonanone has been achieved, this is a distinct, more complex molecule. oup.com The biosynthetic pathways leading to such compounds have not been fully elucidated to indicate whether a simpler molecule like 4-hydroxy-5-nonanone plays a role.
The in vitro synthesis of 4-hydroxy-5-methyl-3(2H)-furanone, a molecule with some structural similarity, has been linked to the LuxS enzyme in bacteria, which is involved in quorum sensing. nih.gov This pathway, however, proceeds through different precursors and does not indicate a role for 4-hydroxy-5-nonanone.
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of 4-Hydroxy-5-Nonanone
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like 4-hydroxy-5-nonanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's carbon skeleton and the position of its functional groups.
In the ¹H NMR spectrum of 4-hydroxy-5-nonanone, the proton attached to the hydroxyl-bearing carbon (C4) is expected to appear as a multiplet in the region of 3.5-4.5 ppm. libretexts.org The exact chemical shift and splitting pattern would be influenced by the solvent and the coupling with neighboring protons on C3 and the butyl chain. The protons on the carbon adjacent to the carbonyl group (C6) would also be deshielded, appearing as a triplet around 2.4-2.7 ppm. libretexts.org The remaining methylene (B1212753) and methyl protons of the butyl and propyl chains would resonate at higher fields (further upfield), typically between 0.8 and 1.7 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C5) is the most deshielded, with a characteristic chemical shift in the range of 205-220 ppm. bhu.ac.incompoundchem.com The carbon bearing the hydroxyl group (C4) would appear in the 65-80 ppm region. The remaining aliphatic carbons would have chemical shifts in the 10-40 ppm range. bhu.ac.in Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons throughout the molecule. rsc.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxy-5-Nonanone
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-H₃ | ~0.9 (t) | ~14 |
| C2-H₂ | ~1.4 (m) | ~23 |
| C3-H₂ | ~1.6 (m) | ~35 |
| C4-H | ~4.0 (m) | ~75 |
| C5 | - | ~212 |
| C6-H₂ | ~2.5 (t) | ~45 |
| C7-H₂ | ~1.6 (m) | ~26 |
| C8-H₂ | ~1.3 (m) | ~22 |
| C9-H₃ | ~0.9 (t) | ~14 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. t = triplet, m = multiplet.
Mass Spectrometry Techniques for Fragment Analysis and Molecular Formula Confirmation of 4-Hydroxy-5-Nonanone
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 4-hydroxy-5-nonanone, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₁₈O₂.
Electron ionization (EI) is a common technique that leads to extensive fragmentation, providing a characteristic "fingerprint" for the molecule. The fragmentation of ketones is well-understood and often involves specific cleavage pathways. libretexts.orgyoutube.com For 4-hydroxy-5-nonanone, two primary fragmentation mechanisms are anticipated: α-cleavage and McLafferty rearrangement. libretexts.orgwhitman.edu
Alpha-cleavage involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. This can occur on either side of the ketone. Cleavage between C4 and C5 would result in the loss of a C₅H₁₁O radical, while cleavage between C5 and C6 would lead to the loss of a C₄H₉ radical. The resulting acylium ions are resonance-stabilized and would produce prominent peaks in the mass spectrum. youtube.com
The McLafferty rearrangement is another characteristic fragmentation pathway for carbonyl compounds that possess a γ-hydrogen. libretexts.orgwhitman.edu In 4-hydroxy-5-nonanone, this would involve the transfer of a hydrogen atom from C7 to the carbonyl oxygen, followed by the cleavage of the C5-C6 bond, resulting in the elimination of a neutral butene molecule.
Table 2: Predicted Key Mass Spectral Fragments for 4-Hydroxy-5-Nonanone
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 158 | [C₉H₁₈O₂]⁺˙ | Molecular Ion |
| 140 | [C₉H₁₆O]⁺˙ | Loss of H₂O |
| 101 | [C₅H₉O₂]⁺ | α-cleavage (loss of C₄H₉) |
| 85 | [C₅H₉O]⁺ | α-cleavage (loss of C₄H₉O) |
| 71 | [C₄H₇O]⁺ | α-cleavage (loss of C₅H₁₁) |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Chromatographic Separation Methods (GC-MS, LC-MS) for Isolation and Purity Assessment of 4-Hydroxy-5-Nonanone in Research Samples
Chromatographic techniques are essential for the separation, isolation, and purity assessment of 4-hydroxy-5-nonanone from reaction mixtures or natural extracts. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.
Given the presence of a polar hydroxyl group, 4-hydroxy-5-nonanone may require derivatization to increase its volatility and thermal stability for GC-MS analysis. researchgate.netsigmaaldrich.com Common derivatizing agents for hydroxyl and ketone groups include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or reagents that form oximes, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.netresearchgate.net The derivatized compound can then be separated on a suitable capillary GC column and detected by MS.
LC-MS is well-suited for the analysis of polar and thermally labile compounds without the need for derivatization. mdpi.comnih.govnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a common approach for the separation of 4-hydroxy-5-nonanone. acs.org The eluent would then be introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), for detection and quantification. LC-MS is particularly valuable for assessing the purity of a sample by detecting and identifying any impurities present.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of 4-Hydroxy-5-Nonanone Enantiomers
Since 4-hydroxy-5-nonanone possesses a chiral center at C4, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of these enantiomers. wikipedia.orgdaveadamslab.com
Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The carbonyl group in ketones exhibits a weak n→π* electronic transition in the UV region (around 270-300 nm), which is often sensitive to the stereochemical environment. libretexts.org The sign and magnitude of the Cotton effect observed in the CD spectrum can be correlated with the absolute configuration of the chiral center adjacent to the carbonyl group. rsc.orgrsc.org The "Octant Rule" is an empirical rule that can be used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl chromophore. slideshare.net
Optical Rotatory Dispersion measures the change in optical rotation of a substance with the wavelength of light. wikipedia.orgbhu.ac.in The ORD curve of a chiral ketone will show a characteristic anomalous dispersion, known as a Cotton effect, in the region of the carbonyl n→π* absorption band. libretexts.org A positive Cotton effect corresponds to a positive peak at longer wavelengths and a negative trough at shorter wavelengths, while a negative Cotton effect shows the opposite behavior. The shape and sign of the ORD curve can be used to assign the absolute configuration of the enantiomers of 4-hydroxy-5-nonanone.
By combining these advanced spectroscopic and chromatographic techniques, researchers can fully characterize the structure, purity, and stereochemistry of 4-hydroxy-5-nonanone, which is crucial for understanding its chemical and biological properties.
Computational and Theoretical Studies on 4 Hydroxy 5 Nonanone
Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Hydroxy-5-Nonanone
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are pivotal in delineating the electronic architecture and reactivity of 4-hydroxy-5-nonanone. These computational techniques can effectively map the distribution of electron density, identify the frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and compute a variety of descriptors that indicate reactivity.
Electronic Structure and Reactivity Descriptors:
The electronic nature of 4-hydroxy-5-nonanone is principally defined by its two functional groups: a hydroxyl (-OH) group at the C4 position and a carbonyl (C=O) group at the C5 position. The pronounced electronegativity of the oxygen atoms within these groups induces a significant polarization across the molecule. This charge disparity establishes distinct electrophilic and nucleophilic centers, which are fundamental to the molecule's chemical behavior.
A computational investigation of a smaller, structurally related molecule, 4-hydroxy-2-pentanone, indicated that the hydrogen atom on the carbon adjacent to the hydroxyl group is a primary site for abstraction by radicals. researchgate.net It is reasonable to extrapolate that 4-hydroxy-5-nonanone would exhibit a similar propensity, with the hydrogen atom at the C4 position being a probable target for radical-initiated reactions.
The reactivity of 4-hydroxy-5-nonanone can be further elucidated through the calculation of specific descriptors. Although precise values for this molecule are not readily found in the literature, a representative set of such calculated properties is provided in Table 1. These descriptors are predictive of how the molecule will interact with other chemical entities. For example, Fukui functions can pinpoint the most electrophilic and nucleophilic sites within the molecule. nih.gov
Table 1: Representative Calculated Electronic Properties of 4-Hydroxy-5-Nonanone (Disclaimer: The data presented below is illustrative, based on typical values for analogous hydroxy ketones, as direct experimental or calculated data for 4-hydroxy-5-nonanone is not available in the provided search results.)
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Suggests a polar molecule, which influences its solubility and intermolecular forces. |
| HOMO Energy | ~ -9.5 eV | Correlates with the molecule's capacity to donate electrons (nucleophilicity). |
| LUMO Energy | ~ 1.5 eV | Correlates with the molecule's capacity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 11.0 eV | An indicator of kinetic stability; a larger gap generally implies lower reactivity. |
| Electron Affinity | ~ 1.2 eV | The energy released upon adding an electron, indicating electrophilic character. |
| Ionization Potential | ~ 9.8 eV | The energy required to remove an electron, indicating nucleophilic character. |
These theoretical parameters are essential for a deeper understanding of the molecule's behavior in diverse chemical settings and for the rational design of synthetic strategies or the prediction of its degradation patterns.
Conformational Analysis and Molecular Dynamics Simulations of 4-Hydroxy-5-Nonanone
Conformational Isomers:
The rotation about the single bonds within the carbon chain gives rise to various conformers. The rotation around the C4-C5 bond is of particular significance as it dictates the relative orientation of the hydroxyl and carbonyl groups. The potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group could confer significant stability to specific conformations.
Computational methodologies can be employed to systematically map the potential energy surface of the molecule and identify its low-energy conformers. For the related compound 4-hydroxy-2-pentanone, computational studies have successfully identified its most stable conformations and the energy barriers that separate them. researchgate.net A similar computational approach applied to 4-hydroxy-5-nonanone would likely uncover several stable conformers, with the most stable among them possibly being stabilized by an intramolecular hydrogen bond.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations offer a means to explore the dynamic evolution of 4-hydroxy-5-nonanone over time. By simulating the motion of its atoms based on the principles of classical mechanics, MD can provide insights into the molecule's behavior in a solvated environment, its interactions with other molecules, and its conformational fluctuations.
MD simulations would be especially valuable for elucidating the interactions between 4-hydroxy-5-nonanone and biological macromolecules, such as enzymes or cellular receptors. These simulations can model the docking process and assess the stability of the resulting molecular complex. Additionally, MD can be used to investigate the molecule's diffusion and transport properties in various media.
Prediction of Spectroscopic Properties and Reaction Mechanisms for 4-Hydroxy-5-Nonanone
Computational techniques are extensively used for the prediction of a molecule's spectroscopic properties, which are invaluable for its identification and structural characterization.
Spectroscopic Properties:
The vibrational frequencies of 4-hydroxy-5-nonanone can be calculated to predict its infrared (IR) and Raman spectra. These predicted spectra can then be benchmarked against experimental data to verify the molecule's structure. The characteristic vibrational modes would include the O-H stretch from the hydroxyl group, the C=O stretch from the carbonyl group, and a variety of C-H and C-C stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy. A predicted 1H NMR spectrum for the similar compound 4-hydroxy-5-methyl-2-hexanone (B1615905) illustrates how distinct protons within the molecule produce unique signals, thereby providing a "fingerprint" of the molecular structure. chegg.com A comparable prediction for 4-hydroxy-5-nonanone would display characteristic peaks for the protons on the carbon atoms adjacent to the hydroxyl and carbonyl functionalities. A representative prediction of the 1H NMR chemical shifts for 4-hydroxy-5-nonanone is presented in Table 2.
Table 2: Representative Predicted 1H NMR Chemical Shifts for 4-Hydroxy-5-Nonanone (Disclaimer: The data presented below is illustrative, based on typical values for analogous hydroxy ketones, as direct experimental or calculated data for 4-hydroxy-5-nonanone is not available in the provided search results.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C4 | ~ 3.8 - 4.2 | Multiplet |
| H on C6 | ~ 2.4 - 2.6 | Triplet |
| H on C3 | ~ 1.5 - 1.7 | Multiplet |
| H on C2, C7, C8 | ~ 1.2 - 1.4 | Multiplet |
| H on C1, C9 | ~ 0.9 | Triplet |
| OH | Variable | Singlet (broad) |
Reaction Mechanisms:
Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving 4-hydroxy-5-nonanone. For instance, the aldol (B89426) condensation reaction, a common method for synthesizing γ-hydroxy ketones, can be modeled to gain an understanding of its stereoselectivity and to refine reaction conditions for optimal outcomes. taylorandfrancis.com
Furthermore, the degradation pathways of 4-hydroxy-5-nonanone in various environments, such as in the atmosphere or within biological systems, can be computationally explored. For example, its reaction with hydroxyl radicals in the atmosphere can be modeled to estimate its atmospheric lifetime and identify its degradation products. Studies on analogous hydroxy ketones have indicated that the abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group is often a critical initial step in their atmospheric oxidation. researchgate.net
Derivatization and Structural Modification of 4 Hydroxy 5 Nonanone for Research Purposes
Synthesis of Functionalized Derivatives of 4-Hydroxy-5-Nonanone
The functionalization of 4-hydroxy-5-nonanone can be systematically approached by targeting its hydroxyl and ketone moieties, as well as the adjacent alpha-carbon positions. Standard organic chemistry transformations can be applied to yield a wide array of derivatives.
Reactions at the Hydroxyl Group: The secondary alcohol at the C-4 position is a prime site for derivatization.
Esterification: The hydroxyl group can be readily converted into an ester by reacting it with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This reaction introduces an acyl group, modifying the polarity and steric profile of the molecule.
Etherification: Formation of an ether is another common modification, typically achieved under basic conditions (e.g., using sodium hydride to form an alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, reductive etherification processes catalyzed by transition metals can be employed, using an alcohol as both the solvent and reagent. osti.gov
Reactions at the Ketone Group and Alpha-Carbons: The ketone at C-5 and its adjacent methylene (B1212753) (C-6) and methine (C-4) groups offer further opportunities for modification.
Reduction: The ketone can be stereoselectively reduced to a secondary alcohol, yielding 4,5-nonanediol. The choice of reducing agent and reaction conditions can control the stereochemical outcome of the newly formed hydroxyl group relative to the existing one at C-4.
Alpha-Alkylation: The carbon atoms adjacent to the ketone (alpha-carbons) are weakly acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.comyoutube.com This enolate is a potent nucleophile and can react with alkyl halides in an SN2 reaction to install a new alkyl group at the alpha-position. rsc.orgyoutube.com When using an unsymmetrical ketone like 4-hydroxy-5-nonanone, the choice of base and temperature can selectively form the kinetic or thermodynamic enolate, leading to alkylation at either the C-4 or C-6 position. However, deprotonation at C-4 would be complicated by the presence of the acidic hydroxyl proton. A milder alternative to direct alkylation using LDA is the Stork enamine synthesis, where the ketone is first converted to an enamine, which then acts as the nucleophile. libretexts.org
The following table summarizes potential derivatization reactions for 4-hydroxy-5-nonanone.
| Target Site | Reaction Type | Reagents | Product Class |
| C-4 Hydroxyl | Esterification | Acetyl Chloride, Pyridine | Acetate Ester |
| C-4 Hydroxyl | Etherification | NaH, then Methyl Iodide | Methyl Ether |
| C-5 Ketone | Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Diol |
| C-6 Methylene | α-Alkylation | 1. LDA, -78°C; 2. Ethyl Iodide | 6-Ethyl Derivative |
| C-5 Ketone | Reductive Amination | Ammonia (B1221849), H₂, Ni | Amino Alcohol |
Investigations into Structure-Reactivity Relationships of 4-Hydroxy-5-Nonanone Analogues
The reactivity of 4-hydroxy-5-nonanone is intrinsically linked to its molecular structure. By synthesizing and studying analogues with systematic structural variations, researchers can elucidate key structure-reactivity relationships. These studies are fundamental to understanding how changes in steric and electronic properties influence the molecule's behavior in chemical reactions.
Steric Effects: The size and shape of the alkyl chains flanking the core hydroxy-ketone functionality play a critical role in dictating reactivity.
Accessibility of the Ketone: The n-butyl group at C-5 provides a certain level of steric hindrance to nucleophilic attack at the carbonyl carbon. Replacing this with a bulkier group, such as a tert-butyl group, would significantly impede the approach of nucleophiles, leading to slower reaction rates for processes like reduction or Grignard addition.
Reactivity of the Hydroxyl Group: Similarly, the accessibility of the C-4 hydroxyl group is influenced by the adjacent propyl and butyl chains. Increasing the steric bulk on either side would hinder reactions like esterification or etherification.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can profoundly alter the electronic nature of the functional groups.
Carbonyl Electrophilicity: Placing an electron-withdrawing group, such as a fluorine atom, on the alkyl chains (e.g., at the C-6 position) would increase the partial positive charge on the C-5 carbonyl carbon through an inductive effect. This would render the ketone more electrophilic and thus more reactive towards nucleophiles.
Hydroxyl Acidity: The acidity of the C-4 hydroxyl proton can be modulated by nearby functional groups. An electron-withdrawing group would stabilize the corresponding alkoxide, increasing the acidity of the hydroxyl group.
The table below outlines hypothetical analogues of 4-hydroxy-5-nonanone and the predicted impact of their structural modifications on reactivity.
| Analogue Name | Structural Modification | Predicted Effect on Reactivity |
| 4-Hydroxy-6,6-dimethyl-5-heptanone | Replacement of n-butyl with tert-butyl group | Decreased reactivity at C-5 ketone due to increased steric hindrance. |
| 6-Fluoro-4-hydroxy-5-nonanone | Introduction of fluorine at C-6 | Increased electrophilicity and reactivity of the C-5 ketone. Increased acidity of the C-4 hydroxyl proton. |
| 4-Hydroxy-5-decanone | Extension of butyl to pentyl group | Minor decrease in reactivity due to slightly increased steric bulk. |
| 4,5-Nonanedione | Oxidation of C-4 hydroxyl to a ketone | Creates a highly reactive 1,2-diketone system, susceptible to selective reduction or nucleophilic attack at either carbonyl. acs.org |
4-Hydroxy-5-Nonanone as a Chiral Building Block in Complex Molecule Synthesis
In the field of organic synthesis, "chiral building blocks" are relatively simple, enantiomerically pure compounds used as starting materials for the construction of large, complex target molecules. researchgate.net 4-Hydroxy-5-nonanone, possessing a stereocenter at the C-4 position, is a valuable potential member of this "chiral pool." The predefined stereochemistry at C-4 can be leveraged to control the formation of new stereocenters during a synthetic sequence, a strategy known as substrate-controlled stereoselection.
The utility of chiral hydroxy ketones as building blocks is well-established in the synthesis of natural products and pharmaceuticals. researchgate.net They serve as versatile synthons for producing other important structures like chiral diols and amino alcohols. researchgate.netnih.gov
A key synthetic strategy involves the diastereoselective manipulation of the ketone group, where the existing stereocenter at C-4 directs the stereochemical outcome of the reaction. For instance, the reduction of the C-5 ketone can be controlled to produce either the syn-(4R,5R) or anti-(4R,5S) diastereomer of 4,5-nonanediol. This can be achieved through hydroxyl-directed reductions, where a reducing agent coordinates to the C-4 hydroxyl group, leading to a conformationally restricted, cyclic intermediate. The hydride is then delivered to the ketone from a specific face, dictating the stereochemistry of the new alcohol. youtube.com
Hypothetical Synthetic Application: A plausible synthetic route using (R)-4-hydroxy-5-nonanone could involve the following steps to create a more complex, stereodefined fragment:
Directed Reduction: The starting material, (R)-4-hydroxy-5-nonanone, is subjected to a chelation-controlled reduction (e.g., using a borane (B79455) reagent). The reagent coordinates to both the C-4 hydroxyl and C-5 ketone, forming a rigid six-membered ring-like transition state. This directs the hydride delivery from the less sterically hindered face, leading preferentially to the syn-(4R,5R)-4,5-nonanediol.
Selective Protection: The newly formed, more accessible C-5 hydroxyl group could be selectively protected with a bulky protecting group, such as a silyl (B83357) ether (e.g., TBS-Cl).
Further Functionalization: The remaining free C-4 hydroxyl group can then be converted into a different functional group, for example, oxidized to a ketone or converted to a leaving group for a substitution reaction, allowing for the introduction of further complexity.
This strategic use of the inherent chirality of 4-hydroxy-5-nonanone allows for the efficient and predictable synthesis of complex molecules with multiple stereocenters, a critical challenge in modern drug discovery and natural product synthesis. nih.gov
Emerging Research Directions and Future Perspectives for 4 Hydroxy 5 Nonanone
Methodological Advancements in 4-Hydroxy-5-Nonanone Synthesis and Characterization
Future research into 4-Hydroxy-5-Nonanone will likely focus on developing efficient, stereoselective synthetic routes and sophisticated analytical methods for its precise characterization.
Synthesis: Current synthetic strategies for analogous hydroxy ketones often rely on aldol (B89426) condensation reactions. For instance, the synthesis of 4-hydroxy-2-butanone (B42824) is achieved through the aldol condensation of acetone (B3395972) and formaldehyde. nih.gov Similarly, asymmetric aldol reactions have been employed to produce chiral hydroxy ketones like (4R)-4-hydroxy-5-methyl-2-hexanone, utilizing catalysts to achieve high yields and enantiomeric excess. chemicalbook.com These methodologies suggest that a plausible route to 4-Hydroxy-5-Nonanone could involve the aldol reaction between butanal and 2-pentanone.
Chemoenzymatic methods, which combine chemical and biological transformations, offer a promising avenue for producing enantiomerically pure hydroxy ketones. psu.edu This approach could provide access to specific stereoisomers of 4-Hydroxy-5-Nonanone, which is crucial for investigating potential biological activities. The use of whole-cell biocatalysts, as demonstrated in the biosynthesis of 4-hydroxybenzylideneacetone using E. coli, presents a green and efficient alternative to traditional chemical synthesis. mdpi.com
Characterization: The definitive identification and structural elucidation of 4-Hydroxy-5-Nonanone would necessitate a combination of modern analytical techniques. The characterization of similar furanone derivatives has been successfully achieved using a suite of spectroscopic methods. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for separating the compound from complex mixtures and determining its molecular weight and fragmentation pattern. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy would confirm the presence of key functional groups, namely the hydroxyl (-OH) and carbonyl (C=O) groups. researchgate.netnih.gov For chiral synthesis, analytical techniques such as cyclodextrin-modified capillary electrophoresis would be critical for determining the enantiomeric ratio. nih.gov
Table 1: Potential Analytical Techniques for the Characterization of 4-Hydroxy-5-Nonanone
| Analytical Technique | Information Provided | Reference Application |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation, molecular weight determination, and fragmentation pattern. | Used for analyzing furanone derivatives and the parent compound 5-nonanone (B165733). researchgate.netnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the carbon-hydrogen framework and connectivity. | Essential for elucidating the tautomeric forms of related hydroxy furanones. nih.gov |
| Infrared (IR) Spectroscopy | Confirmation of functional groups (hydroxyl and carbonyl). | Identified key functional groups in furanone and ketone characterization. researchgate.netnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purification of the compound from reaction mixtures. | Applied in the analysis of "burnt-pineapple" flavor compounds like DMHF. researchgate.net |
Unexplored Biological Roles and Biosynthetic Pathways of 4-Hydroxy-5-Nonanone
The biological significance of 4-Hydroxy-5-Nonanone remains unknown, but the activities of related molecules suggest several promising areas for investigation.
Potential Biological Roles: One area of interest is its potential connection to lipid peroxidation. The structurally related compound 4-hydroxynonenal (B163490) (HNE) is a major and biochemically active product of the peroxidation of n-6 polyunsaturated fatty acids. nih.govnih.gov HNE is known to be a signaling molecule that can influence cellular processes like proliferation and apoptosis. nih.gov Future studies could explore whether 4-Hydroxy-5-Nonanone is formed in vivo through similar oxidative stress pathways and if it possesses any signaling capabilities. The metabolism of its parent compound, 5-nonanone, is known to produce neurotoxic metabolites like 2,5-hexanedione, highlighting the importance of understanding the metabolic fate of such ketones in biological systems. wikipedia.org
Biosynthetic Pathways: In nature, hydroxy ketones are often important flavor and aroma compounds. For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) is a key flavor compound in fruits like strawberries and pineapples. nih.gov Its biosynthesis in plants involves a series of enzymatic steps starting from fructose-1,6-diphosphate. nih.govnih.gov Research has identified specific enzymes, such as enone oxidoreductases, that are crucial in the final steps of its formation. cnif.cn It is conceivable that similar enzymatic pathways could exist in certain plants or microorganisms for the production of 4-Hydroxy-5-Nonanone, potentially contributing to their flavor or aroma profiles. Investigating microbial sources, such as yeast (Zygosaccharomyces rouxii) or bacteria, which are known to produce related furanones, could lead to the discovery of novel biosynthetic routes. nih.govcnif.cn
Table 2: Comparison of 4-Hydroxy-5-Nonanone with Biologically Relevant Ketones
| Compound | Known Biological Context | Potential Relevance to 4-Hydroxy-5-Nonanone Research |
|---|---|---|
| 4-Hydroxynonenal (HNE) | Product of lipid peroxidation; signaling molecule. nih.govnih.gov | Suggests a potential role for 4-Hydroxy-5-Nonanone in oxidative stress pathways. |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Key flavor compound in fruits; biosynthesized via enzymatic pathways. nih.govnih.gov | Provides a model for investigating potential natural sources and biosynthetic pathways. |
| 5-Nonanone | Parent compound; metabolized in vivo to other ketones, some of which are neurotoxic. wikipedia.org | Emphasizes the need to study the metabolic fate and potential bioactivity of 4-Hydroxy-5-Nonanone. |
Novel Synthetic Applications and Chemical Transformations of 4-Hydroxy-5-Nonanone
The dual functionality of 4-Hydroxy-5-Nonanone makes it a potentially versatile building block for organic synthesis. The reactivity of its hydroxyl and ketone groups can be selectively exploited to create a variety of more complex molecules.
Chemical Transformations: The hydroxyl group can undergo oxidation to yield a diketone, specifically 2,3-nonanedione. Conversely, the ketone group can be reduced to a secondary alcohol, forming 4,5-nonanediol. The reactivity of 4-hydroxynonenal, which readily undergoes Michael additions with nucleophiles like cysteine and lysine, suggests that if an α,β-unsaturated analogue of 4-Hydroxy-5-Nonanone were synthesized, it would be a valuable intermediate for creating novel adducts. nih.gov
Synthetic Applications: The parent compound, 5-nonanone, has been explored as a precursor for hydrocarbon fuel components through hydrogenation and hydrodeoxygenation (HDO) processes. google.com The presence of a hydroxyl group in 4-Hydroxy-5-Nonanone could influence its reactivity in similar upgrading processes, potentially offering new routes to biofuels or specialty chemicals. Furthermore, its structure could serve as a scaffold for the synthesis of biologically active compounds or as an intermediate in the production of flavors and fragrances, analogous to the use of 4-methyl-5-nonanone (B104976) in these industries. ontosight.ai The development of methods to transform 4-Hydroxy-5-Nonanone could lead to its use in creating chiral synthons, valuable intermediates for the asymmetric synthesis of complex target molecules.
Table 3: Potential Chemical Transformations of 4-Hydroxy-5-Nonanone
| Functional Group | Reaction Type | Potential Product | Potential Application |
|---|---|---|---|
| Hydroxyl | Oxidation | 2,3-Nonanedione | Synthesis of diketones, flavor compounds. |
| Ketone | Reduction | 4,5-Nonanediol | Synthesis of diols for polymers or as chiral auxiliaries. |
| Both | Hydrodeoxygenation | Nonane | Biofuel component synthesis. google.com |
| Alpha-Carbon | Enolate Formation/Alkylation | Substituted 4-Hydroxy-5-Nonanones | Creation of more complex molecular scaffolds. |
Q & A
Q. What synthetic routes are feasible for producing 4-hydroxy-5-nonanone, and how can purity be validated?
4-Hydroxy-5-nonanone synthesis may involve catalytic ketonization of precursors like γ-valerolactone (GVL), a biomass-derived platform chemical. For example, GVL can be converted to pentanoic acid, followed by ketonization under optimized catalytic conditions (e.g., using heterogeneous catalysts like ZrO₂) to form the ketone backbone. Hydroxylation at the 4-position could involve selective oxidation or enzymatic modification . Purity Validation :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference spectra (e.g., NIST database entries for 5-nonanone, CAS 502-56-7) .
- Nuclear Magnetic Resonance (NMR) : Confirm hydroxyl group presence via H-NMR (δ ~1.5–2.5 ppm for ketone protons, δ ~3.5–4.5 ppm for hydroxyl) .
Q. What safety protocols are critical when handling 4-hydroxy-5-nonanone in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors, as 5-nonanone analogs are harmful by inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, EN166-compliant goggles, and flame-resistant lab coats. Avoid static discharge due to low flash points (~65°C for 5-nonanone) .
- Storage : Keep in sealed containers in dry, ventilated areas away from oxidizers .
Advanced Research Questions
Q. How can catalytic ketonization conditions be optimized to improve 4-hydroxy-5-nonanone yield?
- Catalyst Screening : Test acidic/bifunctional catalysts (e.g., sulfated ZrO₂, zeolites) for GVL-to-ketone conversion efficiency. Monitor turnover frequency (TOF) and selectivity via in-situ FTIR or GC .
- Reaction Parameters : Optimize temperature (150–250°C), pressure (1–5 bar), and solvent polarity. For hydroxylation, evaluate enzymatic systems (e.g., cytochrome P450s) for regioselectivity .
- Data Contradictions : Discrepancies in yield may arise from competing side reactions (e.g., over-oxidation to carboxylic acids). Use kinetic modeling to identify rate-limiting steps .
Q. What analytical strategies resolve structural ambiguities in 4-hydroxy-5-nonanone derivatives?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₉H₁₈O₂) with <5 ppm mass accuracy. For isomers, employ tandem MS/MS to differentiate fragmentation pathways .
- Isotopic Labeling : Synthesize C-labeled analogs to track hydroxylation sites via C-NMR .
- Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate stereochemistry .
Q. How should researchers address incomplete toxicity data for 4-hydroxy-5-nonanone?
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) and genotoxicity tests (Ames test) to preliminarily assess hazards .
- Computational Toxicology : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity based on structural analogs like 4-hydroxy-2-nonenal (LD₅₀ >2 g/kg in mice) .
- Contradictory Data : If conflicting results arise (e.g., oxidative stress vs. inertness), validate via redox-sensitive fluorescent probes (e.g., DCFH-DA) in cellular models .
Methodological Challenges and Solutions
Q. How can lipid peroxidation studies inform the biological relevance of 4-hydroxy-5-nonanone?
- Model Systems : Expose cell membranes or liposomes to oxidative stress (Fe²⁺/H₂O₂) and quantify 4-hydroxy-5-nonanone via LC-MS/MS with deuterated internal standards (e.g., 4-hydroxy-nonenal-d₃) .
- Mechanistic Insights : Compare its reactivity with 4-hydroxy-2-nonenal, a known lipid peroxidation marker, to evaluate electrophilic adduct formation with glutathione or proteins .
Q. What strategies mitigate instability of 4-hydroxy-5-nonanone during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
